1-(Benzhydrylamino)-3-chloropropan-2-ol
Overview
Description
1-(Benzhydrylamino)-3-chloropropan-2-ol is an organic compound that features a benzhydrylamino group attached to a chloropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzhydrylamino)-3-chloropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with epichlorohydrin under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like trimethylamine. The mixture is heated to around 70°C for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzhydrylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution can facilitate the substitution of the chlorine atom.
Oxidation: Potassium permanganate in acidic conditions can oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride in anhydrous ether can reduce the hydroxyl group to a methylene group.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation results in the formation of ketones.
- Reduction leads to the formation of methylene derivatives.
Scientific Research Applications
1-(Benzhydrylamino)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Benzhydrylamino)-3-chloropropan-2-ol exerts its effects involves interactions with various molecular targets. The benzhydrylamino group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The chloropropanol backbone allows for further chemical modifications, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Benzhydrylamine: Shares the benzhydrylamino group but lacks the chloropropanol backbone.
3-Chloropropanol: Contains the chloropropanol backbone but lacks the benzhydrylamino group.
1-(Benzhydrylamino)-2-propanol: Similar structure but with a different substitution pattern.
Uniqueness: 1-(Benzhydrylamino)-3-chloropropan-2-ol is unique due to the combination of the benzhydrylamino group and the chloropropanol backbone, which provides distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-(benzhydrylamino)-3-chloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDKURQHOBPQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567104 | |
Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63477-43-0 | |
Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.